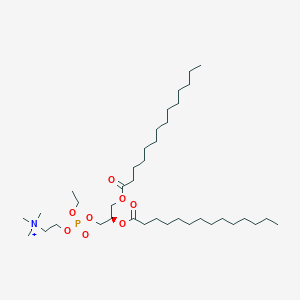
Edmpc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyldimyristoylphosphatidylcholine (EDMPC) is a cationic lipid known for its enhanced ability to deliver DNA to pulmonary tissues. This compound is particularly effective in mediating intralobar DNA delivery to rodents . The molecular formula of Ethyldimyristoylphosphatidylcholine is C38H77NO8P, and it has a molecular weight of 706.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyldimyristoylphosphatidylcholine is synthesized through a series of chemical reactions involving the esterification of myristic acid with glycerol, followed by the introduction of a phosphatidylcholine group. The synthetic route typically involves the following steps:
Esterification: Myristic acid is esterified with glycerol to form dimyristoylglycerol.
Phosphorylation: The dimyristoylglycerol is then phosphorylated to introduce the phosphatidylcholine group.
Ethylation: Finally, the compound is ethylated to form Ethyldimyristoylphosphatidylcholine.
Industrial Production Methods
Industrial production of Ethyldimyristoylphosphatidylcholine involves large-scale esterification and phosphorylation processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyldimyristoylphosphatidylcholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized lipid derivatives.
Reduction: Reduction reactions can be performed to modify the lipid structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include oxidized lipid derivatives, reduced lipid forms, and substituted lipid compounds with different functional groups .
Scientific Research Applications
Ethyldimyristoylphosphatidylcholine has a wide range of scientific research applications, including:
Gene Delivery: It is widely used as a non-viral vector for gene delivery due to its ability to form stable complexes with DNA and facilitate cellular uptake
Drug Delivery: The compound is used in the formulation of liposomes for targeted drug delivery, enhancing the bioavailability and efficacy of therapeutic agents
Biomedical Research: Ethyldimyristoylphosphatidylcholine is employed in studies involving lipid-DNA interactions, membrane fluidity, and lipid bilayer dynamics.
Nanomedicine: It is utilized in the development of nanocarriers for various biomedical applications, including immunotherapy and vaccine delivery.
Mechanism of Action
Ethyldimyristoylphosphatidylcholine exerts its effects by forming stable complexes with DNA, known as lipoplexes. These complexes facilitate the delivery of DNA into cells by interacting with the negatively charged cell membrane. The cationic nature of Ethyldimyristoylphosphatidylcholine enhances its binding affinity to DNA and promotes cellular uptake through endocytosis .
Comparison with Similar Compounds
Ethyldimyristoylphosphatidylcholine is compared with other cationic lipids such as ethyldipalmitoylphosphatidylcholine (EDPPC) and dimyristoylphosphatidylcholine (DMPC). The key differences include:
Chain Length: Ethyldimyristoylphosphatidylcholine has shorter hydrocarbon chains compared to ethyldipalmitoylphosphatidylcholine, resulting in different lipid packing and membrane fluidity
Transfection Efficiency: Ethyldimyristoylphosphatidylcholine exhibits higher transfection efficiency due to its optimal chain length and cationic nature.
Similar Compounds
- Ethyldipalmitoylphosphatidylcholine (EDPPC)
- Dimyristoylphosphatidylcholine (DMPC)
- Dipalmitoylphosphatidylcholine (DPPC)
Ethyldimyristoylphosphatidylcholine stands out due to its unique combination of chain length, cationic nature, and high transfection efficiency, making it a valuable compound in gene delivery and biomedical research .
Properties
Molecular Formula |
C38H77NO8P+ |
|---|---|
Molecular Weight |
707.0 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(tetradecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C38H77NO8P/c1-7-10-12-14-16-18-20-22-24-26-28-30-37(40)43-34-36(35-46-48(42,44-9-3)45-33-32-39(4,5)6)47-38(41)31-29-27-25-23-21-19-17-15-13-11-8-2/h36H,7-35H2,1-6H3/q+1/t36-,48?/m1/s1 |
InChI Key |
GQOBJNOATQOLJE-IFPPELDOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


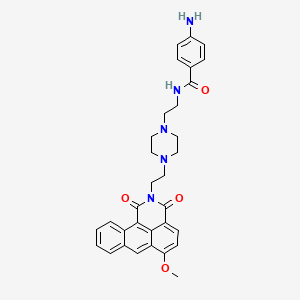

![N1,N3-bis[(2S)-2,3-dihydroxypropyl]-2,4,6-triiodo-5-(2-methoxyacetamido)-N1-methylbenzene-1,3-dicarboxamide](/img/structure/B11931276.png)
![2-aminobutanedioic acid;[9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate](/img/structure/B11931280.png)

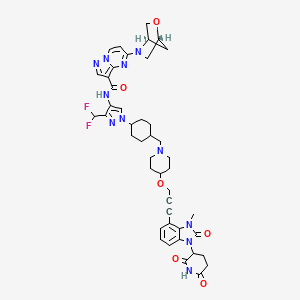
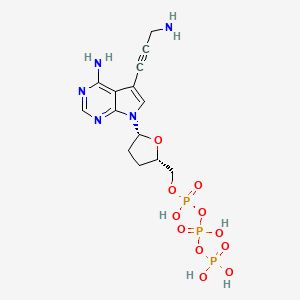
![N-[2-[2-[5-(3-aminopyrrolidin-1-yl)-6-methylpyrazolo[1,5-a]pyrimidin-2-yl]piperidine-1-carbonyl]-4-chlorophenyl]methanesulfonamide](/img/structure/B11931310.png)

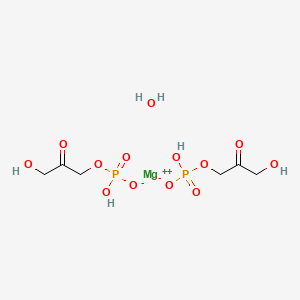

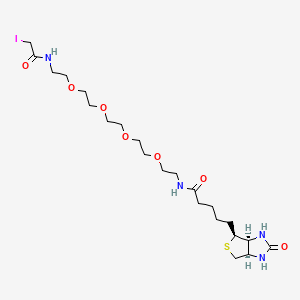
![4-[[di(pyrazin-2-yl)amino]methyl]-N-hydroxybenzamide;hydrochloride](/img/structure/B11931341.png)
![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)
